3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a thiazolidinone ring, a pyridopyrimidinone core, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions The process begins with the preparation of the thiazolidinone ring, followed by the construction of the pyridopyrimidinone core
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the methoxyphenyl group.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridopyrimidinone core and the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules, making it a candidate for drug discovery and development. Its structure suggests potential activity against various biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic properties. Its ability to interact with specific enzymes or receptors may lead to the development of new pharmaceuticals.
Industry
Industrially, the compound’s unique properties could be harnessed in the development of advanced materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring share some structural similarities and may exhibit comparable reactivity.
Pyridopyrimidinones: These compounds have a similar core structure and may have analogous biological activities.
Tetrahydrofuran Derivatives: Compounds containing a tetrahydrofuran moiety can be compared in terms of their chemical properties and applications.
Uniqueness
What sets 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of these three distinct structural motifs
Properties
Molecular Formula |
C26H26N4O4S2 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O4S2/c1-33-18-9-7-17(8-10-18)11-13-30-25(32)21(36-26(30)35)15-20-23(27-16-19-5-4-14-34-19)28-22-6-2-3-12-29(22)24(20)31/h2-3,6-10,12,15,19,27H,4-5,11,13-14,16H2,1H3/b21-15- |
InChI Key |
XWTIQIBHACHKLR-QNGOZBTKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5CCCO5)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5CCCO5)SC2=S |
Origin of Product |
United States |
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